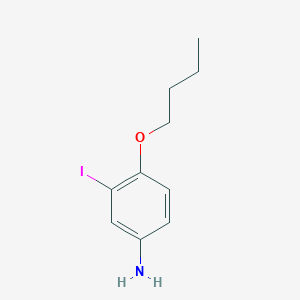

4-Butoxy-3-iodoaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14INO |

|---|---|

Molecular Weight |

291.13 g/mol |

IUPAC Name |

4-butoxy-3-iodoaniline |

InChI |

InChI=1S/C10H14INO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6,12H2,1H3 |

InChI Key |

BFTVRPIPKUCQFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)N)I |

Origin of Product |

United States |

The Strategic Importance of Aryl Halides in Contemporary Synthetic Chemistry

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.me Their importance in contemporary synthetic chemistry stems from their remarkable versatility as intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. fiveable.menumberanalytics.com The carbon-halogen (C-X) bond in aryl halides possesses a unique reactivity profile that allows for a variety of chemical transformations. numberanalytics.com

The stability of the aromatic ring makes simple aryl halides generally less reactive towards traditional nucleophilic substitution reactions compared to their aliphatic counterparts. fiveable.me However, this stability allows them to be selectively activated in numerous powerful catalytic reactions. fiveable.me Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are prime examples where aryl halides are indispensable starting materials for the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me

The identity of the halogen atom significantly influences the reactivity of the aryl halide. Aryl iodides are generally the most reactive in these cross-coupling reactions, often allowing for milder reaction conditions and faster reaction rates compared to aryl bromides or chlorides. fiveable.me This enhanced reactivity makes aryl iodides, despite their higher cost, valuable substrates for intricate synthetic pathways. wikipedia.org Furthermore, aryl halides can be converted into organometallic reagents, such as aryllithium or Grignard reagents, which serve as sources of aryl anions for further molecular construction. wikipedia.org

The Role of Substituted Anilines As Versatile Chemical Intermediates in Complex Molecule Construction

Substituted anilines, which are aniline (B41778) derivatives with various functional groups on the aromatic ring, are fundamental building blocks in organic synthesis. fishersci.com Their utility lies in the presence of the amino group, which can be readily modified or used to direct further reactions, making them versatile intermediates for constructing more complex molecular architectures. acs.org

These compounds are pivotal in the pharmaceutical and medicinal chemistry sectors due to the widespread presence of the aniline substructure in biologically active compounds. acs.org The development of methods to create N-substituted anilines is of great significance, as these motifs are found in numerous valuable products and key intermediates. acs.orgrsc.org For instance, reductive amination is a key strategy for C-N bond formation and is frequently employed in the synthesis of medical substances. acs.org

Modern research continues to expand the toolkit for aniline modification. acs.org For example, a general and mild, metal-free approach has been developed for synthesizing N-substituted anilines from sulfonyl chlorides and amines. acs.org Additionally, catalytic methods, such as those employing gold-palladium alloy nanoparticles, have been successfully used for the synthesis of structurally diverse N-substituted anilines from cyclohexanones and amines. rsc.org These advancements highlight the ongoing effort to develop efficient and broadly applicable protocols for aniline derivatization, enabling the creation of complex molecules with desired functionalities. acs.orgnih.gov

Positioning 4 Butoxy 3 Iodoaniline Within the Framework of Aniline and Aryl Iodide Chemistry

4-Butoxy-3-iodoaniline is a unique molecule that incorporates the key functionalities of both a substituted aniline (B41778) and an aryl iodide. This bifunctional nature positions it as a highly strategic intermediate in multi-step organic synthesis. The butoxy group at the 4-position and the amino group at the 1-position are electron-donating, which can influence the reactivity of the aromatic ring. The iodine atom at the 3-position provides a reactive site for a variety of transformations, particularly metal-catalyzed cross-coupling reactions.

The presence of the highly reactive C-I bond allows for the selective introduction of new substituents at the 3-position. This is particularly valuable for building molecular complexity. The amino group can be utilized for a range of reactions, including acylation, alkylation, and diazotization, or it can serve as a directing group for further electrophilic aromatic substitution. The interplay of these functional groups makes 4-Butoxy-3-iodoaniline a versatile platform for creating a diverse array of more complex molecules.

Table 1: Physicochemical Properties of Iodoanilines

| Property | 3-Iodoaniline | 4-Iodoaniline |

| Molecular Formula | C6H6IN | C6H6IN |

| Molecular Weight | 219.02 g/mol nih.govsigmaaldrich.com | 219.02 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com | Beige to greyish-brown crystalline powder chemicalbook.com |

| Melting Point | 21-24 °C sigmaaldrich.com | 61-63 °C sigmaaldrich.comchemicalbook.com |

| Boiling Point | 145-146 °C at 15 mmHg sigmaaldrich.com | Not available |

| Density | 1.821 g/mL at 25 °C sigmaaldrich.com | Not available |

| Solubility | Not specified | Slightly soluble in water; Soluble in alcohol, ether, and chloroform (B151607) sigmaaldrich.comchemicalbook.com |

| CAS Number | 626-01-7 nih.govsigmaaldrich.com | 540-37-4 sigmaaldrich.com |

This table presents data for related iodoaniline isomers to provide context for the properties of 4-Butoxy-3-iodoaniline.

Overview of Research Trajectories in Aniline Derivatization and Functionalization

Direct Halogenation Strategies for Iodoaniline Scaffolds

The introduction of an iodine atom onto an aniline ring is a fundamental step in the synthesis of iodoaniline analogs. This is typically achieved through electrophilic aromatic substitution, where the electron-rich nature of the aniline ring facilitates the reaction.

Electrophilic Aromatic Iodination Processes

Electrophilic aromatic iodination (SEAr) is a common method for creating carbon-iodine bonds on aromatic rings. Due to iodine being the least reactive halogen in such substitutions, highly activated substrates like anilines are required for the reaction to proceed effectively. commonorganicchemistry.com The direct iodination of aniline derivatives can be accomplished using a range of iodinating agents under various conditions.

Common reagents include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). commonorganicchemistry.comnih.gov NIS is frequently employed, sometimes in solvent-free, solid-state grinding methods, which can offer high yields (94–99%) and short reaction times. researchgate.net Other systems, such as potassium iodide (KI) with an oxidant like potassium iodate (B108269) (KIO₃) in an acidic medium, or iodine combined with hydrogen peroxide, are also utilized. researchgate.netorganic-chemistry.org A milder approach involves using Pyridine iodine monochloride (PyICl), which can iodinate aniline derivatives under near-neutral conditions without the need for strong acids. tcichemicals.com

The choice of reagent and reaction conditions can significantly influence the yield and selectivity of the iodination process. A summary of common iodination systems is presented below.

| Reagent/System | Typical Conditions | Notes |

| Iodine (I₂) / Oxidizing Agent | Often requires an oxidizing agent (e.g., H₂O₂, HIO₃, HNO₃) to remove the HI byproduct, which can reverse the reaction. researchgate.nettestbook.com | A classic method, but the reversibility can be a drawback without an oxidant. |

| N-Iodosuccinimide (NIS) | Used with or without an acid catalyst (e.g., trifluoroacetic acid) in solvents like acetonitrile (B52724) or via mechanochemistry. researchgate.netorganic-chemistry.org | A versatile and efficient reagent, often providing high yields and clean reactions. researchgate.net |

| Iodine Monochloride (ICl) | A reactive iodinating agent. nih.gov | Can be more aggressive than I₂ or NIS, potentially leading to over-iodination. |

| Pyridine Iodine Monochloride (PyICl) | Used in solvents like methanol (B129727) under near-neutral conditions. tcichemicals.com | A mild reagent suitable for substrates with acid-sensitive functional groups. tcichemicals.com |

| KI / KIO₃ / H⁺ | Aqueous acidic conditions. nih.govresearchgate.net | An in-situ method of generating the electrophilic iodine species. |

This table provides a summary of common electrophilic iodinating reagents and their general application contexts.

Regioselectivity Control in Aromatic Iodination

Controlling the position of iodination on the aniline scaffold is critical for synthesizing the target molecule, 4-butoxy-3-iodoaniline. The substitution pattern is dictated by the directing effects of the functional groups already present on the aromatic ring. In the case of a precursor like 4-butoxyaniline (B1265475), both the amino (-NH₂) group at position 1 and the butoxy (-OC₄H₉) group at position 4 are activating, ortho-, para-directing groups.

The amino group is a more powerful activating group than the alkoxy group. Therefore, direct electrophilic iodination of 4-butoxyaniline is expected to preferentially occur at the positions ortho to the amino group (positions 2 and 6). However, the desired product is iodinated at position 3, which is ortho to the butoxy group but meta to the amino group.

Achieving this specific regiochemistry presents a challenge and often requires strategic manipulation:

Catalyst Control : Specific catalysts can alter the inherent regioselectivity. For instance, iron sulfonate catalysts have been shown to favor ortho-halogenation of anilines, which could potentially be adapted for this system. nih.gov

Steric Hindrance : Introducing bulky protecting groups on the amine can sterically hinder the ortho positions (2 and 6), thereby promoting substitution at the less hindered positions 3 and 5.

Solvent and Additive Effects : The choice of solvent and the use of additives can influence the reaction's outcome. For example, using PEG-400 as a grinding auxiliary with N-halosuccinimides has been noted to enhance regioselectivity in some halogenations. beilstein-journals.org

Given these factors, direct iodination of 4-butoxyaniline is unlikely to be an efficient route to the desired 3-iodo isomer without specialized conditions. A more reliable method involves designing the synthesis around a precursor where the iodine is placed before the final amine is revealed, as discussed in subsequent sections.

Functional Group Interconversion Pathways for Butoxy Moiety Introduction

An alternative to direct iodination of a butoxy-substituted aniline is to introduce the butoxy group onto a pre-iodinated scaffold. This approach offers greater control over the final substitution pattern.

Etherification Reactions for Alkoxy Group Incorporation

The Williamson ether synthesis is a robust and widely used method for forming ethers, making it ideal for introducing the butoxy group. wikipedia.orgorganic-chemistry.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 4-butoxy-3-iodoaniline, a suitable precursor such as 3-iodo-4-nitrophenol (B1398473) or 2-iodo-4-aminophenol would be used.

The general process involves:

Deprotonation : The phenolic hydroxyl group of the precursor is deprotonated using a base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form a highly nucleophilic phenoxide ion.

Nucleophilic Attack : The resulting phenoxide attacks a primary alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. The halide serves as the leaving group. chemistrysteps.com

The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination side reactions. wikipedia.org The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being common choices. masterorganicchemistry.com

Precursor Design for Precise Butoxy Group Placement

A highly effective strategy for synthesizing 4-butoxy-3-iodoaniline involves a multi-step pathway starting from a precursor where the key substituents are already positioned correctly. This circumvents the regioselectivity issues associated with the direct iodination of 4-butoxyaniline.

A logical and controlled synthetic route is outlined below:

| Step | Transformation | Starting Material | Reagents | Product | Purpose |

| 1 | Nitration | 2-Iodophenol | HNO₃, H₂SO₄ | 2-Iodo-4-nitrophenol (B1296312) | Establishes the correct relative positions of the iodo and a latent amino group. |

| 2 | Etherification | 2-Iodo-4-nitrophenol | 1-Bromobutane, K₂CO₃ | 1-Butoxy-2-iodo-4-nitrobenzene | Introduces the butoxy group via Williamson ether synthesis. wikipedia.org |

| 3 | Reduction | 1-Butoxy-2-iodo-4-nitrobenzene | Fe/HCl or H₂/Pd-C | 4-Butoxy-3-iodoaniline | Converts the nitro group to the final amine functionality. |

This table outlines a controlled, multi-step synthesis of 4-Butoxy-3-iodoaniline, ensuring precise substituent placement.

This pathway is advantageous because the directing effects of the hydroxyl and iodo groups in the initial nitration step reliably place the nitro group at the desired position 4. Subsequent functional group transformations are then straightforward.

Multi-Step Convergent and Divergent Synthetic Approaches

The principles of convergent and divergent synthesis can be applied to produce 4-butoxy-3-iodoaniline and a library of related analogs for further research and development.

Convergent Synthesis : This strategy involves preparing different fragments of the target molecule separately before combining them in a later step. researchgate.net For a molecule like 4-butoxy-3-iodoaniline, a convergent approach could involve the coupling of a pre-formed aryl iodide fragment with a butoxy-containing fragment, though this is less common for smaller molecules. The pathway described in section 2.2.2 can be viewed as a mini-convergent synthesis where the butoxy chain is added to the functionalized aromatic ring.

Divergent Synthesis : This approach uses a common intermediate to generate a diverse range of structurally related compounds. rsc.org This is particularly useful for creating a chemical library for screening purposes. For example, the intermediate 2-iodo-4-nitrophenol could be reacted with a variety of alkyl halides (e.g., bromoethane, bromopropane, bromobutane) to produce a series of 4-alkoxy-3-iodo-nitrobenzenes. Subsequent reduction would yield a library of 4-alkoxy-3-iodoaniline analogs. Alternatively, starting from 4-butoxyaniline, one could perform various C-H functionalization reactions to introduce different groups at various positions, creating a diverse set of derivatives. uva.nl

These advanced synthetic strategies provide powerful tools for both the targeted synthesis of 4-butoxy-3-iodoaniline and the exploratory development of new, related chemical entities.

Strategies for Assembling the 4-Butoxy-3-iodoaniline Core Structure

The synthesis of the 4-Butoxy-3-iodoaniline core structure is not extensively documented in publicly available literature as a standalone procedure. However, a plausible and chemically sound synthetic route can be constructed based on established methodologies for analogous compounds, such as the synthesis of other 4-alkoxy-3-haloanilines and the individual steps of butoxylation and iodination of aniline derivatives. A logical approach would involve a two-step sequence starting from a readily available precursor, 4-aminophenol (B1666318) or p-anisidine, after appropriate protection of the amine functionality.

A common strategy involves the initial protection of the amino group of the starting aniline derivative, followed by iodination and subsequent etherification or vice-versa. For instance, starting with 4-butoxyaniline, direct iodination at the position ortho to the amino group can be achieved. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked by the butoxy group, iodination is expected to occur at the ortho position.

A general procedure for the iodination of anilines involves reacting the aniline with iodine in the presence of a base like sodium bicarbonate. orgsyn.orgguidechem.com Another effective method for the iodination of aromatic compounds is the use of iodine monochloride (ICl). rsc.org Alternatively, a process involving iodine and an oxidizing agent like hydrogen peroxide can be employed. guidechem.com

A plausible synthetic pathway is outlined below:

Protection of 4-butoxyaniline: The synthesis would likely commence with the protection of the amino group of 4-butoxyaniline to prevent side reactions and to modulate its reactivity. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The reaction typically involves treating 4-butoxyaniline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. researchgate.net

Iodination: The resulting N-Boc-4-butoxyaniline would then be subjected to iodination. The bulky Boc-protecting group can further enhance the regioselectivity of the iodination at the 3-position. Reagents like N-iodosuccinimide (NIS) or iodine with an activating agent are commonly used for such transformations.

Deprotection: The final step would be the removal of the Boc protecting group under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the target molecule, 4-Butoxy-3-iodoaniline. total-synthesis.com

Sequential Functionalization and Orthogonal Protection Strategies

The synthesis of complex molecules often requires the selective modification of different functional groups within the same molecule. This necessitates the use of protecting groups that can be removed under different conditions, a concept known as orthogonal protection. bldpharm.com

Amino Group Protection and Deprotection Techniques (e.g., N-Boc, N-Sulfonyl)

The amino group in aniline and its derivatives is highly reactive and often requires protection during synthetic sequences to prevent unwanted side reactions. researchgate.net The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

N-Boc Protection and Deprotection:

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and its stability to a wide range of non-acidic reagents. total-synthesis.comorganic-chemistry.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. total-synthesis.com

Deprotection of the N-Boc group is readily achieved under acidic conditions. total-synthesis.com This acid-lability makes the Boc group orthogonal to other protecting groups that are stable to acid but labile to bases or hydrogenation, such as the Fmoc or Cbz groups, respectively. organic-chemistry.org The selective deprotection of an N-Boc group on an aromatic amine in the presence of an N-Boc protected aliphatic amine can be achieved by controlling the reaction temperature. researchgate.netmdpi.com

| Reagent | Conditions | Substrate Scope | Citation |

| Trifluoroacetic acid (TFA) | CH₂Cl₂ or neat, room temperature | Broad, including anilines and aliphatic amines | total-synthesis.com |

| Hydrochloric acid (HCl) | Methanol, dioxane, or ethyl acetate | Common for many N-Boc protected amines | total-synthesis.com |

| Oxalyl chloride/Methanol | Room temperature | Effective for N-Boc deprotection on aromatic substrates | nih.gov |

| Iodine (catalytic) | Solvent-free or in solvent | Mild and selective for N-Boc deprotection | google.comthieme-connect.com |

N-Sulfonyl Protection and Deprotection:

Sulfonamides are robust protecting groups for amines, exhibiting high stability across a wide range of reaction conditions. chemsrc.com They are typically formed by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base.

The removal of sulfonyl groups often requires harsh conditions, which can be a limitation. However, specific sulfonyl groups and deprotection methods have been developed to address this. For instance, the 2-(trimethylsilyl)ethanesulfonyl (SES) group can be removed under relatively mild fluoride-mediated conditions. chemsrc.com Chemoselective deprotection of N-arylsulfonamides can be achieved using trifluoromethanesulfonic acid, with the outcome depending on the electronic nature of the aryl group. guidechem.comgoogle.com

| Deprotection Method | Reagents | Conditions | Notes | Citation |

| Acidic Hydrolysis | Trifluoromethanesulfonic acid (TfOH) | Near-stoichiometric amount, moderate temperature | Selective for N-arylsulfonamides; electron-rich substrates may undergo sulfonyl migration. | guidechem.comgoogle.com |

| Reductive Cleavage | Lithium/di-tert-butyl biphenyl | THF, -78 °C | Efficient for deprotection of N-sulfonyl aziridines. | mdpi.com |

| Reductive Cleavage | Magnesium/Methanol | Ultrasonic conditions | Alternative method for N-sulfonyl aziridine (B145994) deprotection. | mdpi.com |

Catalytic Approaches in 4-Butoxy-3-iodoaniline Synthesis

The aryl iodide functionality in 4-Butoxy-3-iodoaniline makes it a valuable precursor for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed C-X Bond Formation (e.g., Carbonylation, Cross-Coupling Precursors)

Carbonylation Reactions:

Palladium-catalyzed carbonylation of aryl iodides is a powerful method for the synthesis of carboxylic acid derivatives such as esters and amides. nih.govmdpi.com This reaction typically involves the use of a palladium catalyst, a source of carbon monoxide (CO), and a nucleophile (an alcohol for ester formation or an amine for amide formation). nih.govnih.gov The mechanism generally proceeds through oxidative addition of the aryl iodide to a Pd(0) species, followed by CO insertion and subsequent nucleophilic attack. rsc.org

| Reaction | Catalyst System | CO Source | Key Features | Citation |

| Alkoxycarbonylation | Pd(OAc)₂ / Ligand | CO gas or CO-releasing molecules | Can be performed under mild conditions with sodium alkoxides. | nih.gov |

| Aminocarbonylation | Pd(0)/SiO₂ | Atmospheric CO pressure | Ligand-free heterogeneous catalysis. | nih.gov |

| Carbonylative Suzuki Coupling | PdCl₂(PPh₃)₂ or PdCl₂(dppf) | Atmospheric CO pressure | Synthesis of unsymmetrical biaryl ketones. | rsc.org |

Cross-Coupling Reactions:

4-Butoxy-3-iodoaniline is an ideal substrate for various cross-coupling reactions, including the Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comresearchgate.net It is a highly efficient method for the formation of C(sp²)-C(sp) bonds. The reaction of o-iodoanilines with terminal alkynes is a well-established route to 2-alkynyl-substituted anilines, which are precursors to indoles and other heterocyclic systems. researchgate.nethes-so.ch

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. nih.govmdpi.com This reaction is a versatile tool for C-C bond formation and can be applied to aryl iodides like 4-Butoxy-3-iodoaniline to introduce vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. catalysis.blogorganic-chemistry.org It is a powerful method for the synthesis of a wide variety of aryl amines. While 4-Butoxy-3-iodoaniline is already an amine, this reaction could be applied to a di-iodinated precursor or to further functionalize the molecule if the amino group is appropriately protected or transformed.

| Coupling Reaction | Catalyst/Ligand | Reactants | Typical Product | Citation |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Aryl-substituted alkyne | researchgate.nethes-so.ch |

| Heck | Pd(OAc)₂ | Alkene | Substituted alkene | nih.govmdpi.com |

| Buchwald-Hartwig | Pd(OAc)₂ / Biarylphosphine Ligand | Amine | Aryl amine | catalysis.blogorganic-chemistry.org |

Metal-Free Synthetic Protocols and Mechanistic Considerations

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and toxicity associated with transition metals. For the synthesis of aryl amines, several metal-free approaches have been reported. One such strategy involves the use of benzyne (B1209423) intermediates, which can be generated from aryl halides and a strong base, followed by trapping with an amine. chemrxiv.org Another approach utilizes isatoic anhydride (B1165640) derivatives to produce substituted anilines under mild, pH-sensitive conditions. nih.govresearchgate.net

A retracted study mentioned a metal-free N-arylation of secondary amines with aryl halides in magnetized distilled water, highlighting ongoing research into unconventional green chemistry approaches, though the results require careful scrutiny. rsc.org

Principles of Green Chemistry in Synthetic Route Design for Aryl Amines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of aryl amine synthesis, this translates to several key strategies:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a major focus. Water, supercritical fluids, and ionic liquids are being explored as alternative reaction media. tandfonline.com Deep eutectic solvents (DESs) have also emerged as promising green solvents for amine synthesis, sometimes even acting as catalysts. catalysis.blog

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Catalytic reactions, by their nature, often have high atom economy compared to stoichiometric processes.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of 4-Butoxy-3-iodoaniline from petrochemical sources, the broader field is moving towards using biomass-derived starting materials where possible.

The development of synthetic methods that are both efficient and environmentally benign continues to be a major driver in modern organic chemistry. nih.govchemrxiv.orgtandfonline.comvixra.org

Reactivity Profiles of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the aryl iodide group a prime site for various chemical transformations. Its reactivity is central to the utility of 4-Butoxy-3-iodoaniline in building more complex molecular architectures.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. However, the traditional addition-elimination pathway requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In 4-Butoxy-3-iodoaniline, the butoxy and amino groups are electron-donating, which disfavors this classical SNAr mechanism.

Alternative pathways for nucleophilic substitution on such unactivated rings exist, most notably through a benzyne intermediate. masterorganicchemistry.com This elimination-addition mechanism can occur under very strong basic conditions, such as with sodium amide (NaNH₂). youtube.com While specific studies on 4-Butoxy-3-iodoaniline are not prevalent, the general mechanism for a related iodoaniline would involve the deprotonation of the amine followed by elimination of the iodide to form a highly reactive benzyne intermediate. The nucleophile then attacks one of the two carbons of the former triple bond.

It is important to note that the regioselectivity of the nucleophilic attack on a substituted benzyne can be influenced by the electronic properties of the existing substituents. masterorganicchemistry.com

Oxidative Addition Processes in Organometallic Catalysis

This reactivity enables 4-Butoxy-3-iodoaniline to participate in several key transformations:

Suzuki Coupling: Reaction with an organoboron reagent.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, making 4-Butoxy-3-iodoaniline a versatile building block. The general catalytic cycle for these processes involves oxidative addition, transmetalation (for Suzuki) or carbopalladation (for Heck), and reductive elimination. wikipedia.org

Reactivity of the Primary Aromatic Amine Functional Group

The primary aromatic amine (-NH₂) group is a nucleophilic and basic center that directs the reactivity of the aniline ring and serves as a handle for further molecular elaboration.

Electrophilic Aromatic Substitution Reactions of the Aniline Ring

The amino and butoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In 4-Butoxy-3-iodoaniline, the positions available for electrophilic attack are C2, C5, and C6.

The C5 position is sterically hindered by the adjacent large iodine atom and the butoxy group.

The C2 position is ortho to the directing amino group.

The C6 position is ortho to the amino group and para to the butoxy group.

Considering the combined directing effects and sterics, the C6 position is the most probable site for electrophilic aromatic substitution. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. libretexts.org It is often necessary to protect the highly reactive amine group, for instance by acylation, to prevent side reactions and to moderate its activating effect during these transformations.

Condensation and Derivatization Reactions

The nucleophilic primary amine readily undergoes condensation reactions with various carbonyl compounds. For example, it can react with aldehydes and ketones to form Schiff bases (imines). A related compound, 4-iodoaniline, reacts with 3-nitrobenzaldehyde (B41214) to form 3-Nitrobenzylidene-4'-iodoaniline. nih.gov

Furthermore, the amine can be acylated by reacting with acyl chlorides or anhydrides to form amides. This reaction is not only a common derivatization but is also used as a protective strategy in multi-step syntheses to temporarily reduce the nucleophilicity and activating influence of the amine group.

| Reaction Type | Reagent Class | Functional Group Formed |

| Imine Formation | Aldehydes, Ketones | Imine (Schiff Base) |

| Amide Formation | Acyl Chlorides, Anhydrides | Amide |

| Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamide |

Role in Hydrogen Bonding and Ligand Properties

The primary amine group is a key player in intermolecular interactions. The two protons on the nitrogen atom act as hydrogen bond donors, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. These interactions are crucial in determining the solid-state structure and crystal packing of the molecule and its derivatives.

The nitrogen's lone pair also allows 4-Butoxy-3-iodoaniline to function as a monodentate ligand in coordination chemistry, binding to various metal centers. The electronic properties of the substituents on the aniline ring can modulate the Lewis basicity of the nitrogen atom, thereby influencing the strength and nature of the metal-ligand bond. While the butoxy group is electron-donating, the iodo-substituent has an electron-withdrawing inductive effect, which can subtly tune the coordination properties of the amine. The ability of related aniline derivatives to form coordination complexes is well-documented. nih.gov

Reactivity and Stability of the Butoxy Group

The butoxy group (-OC₄H₉) is a key substituent that significantly modulates the electronic properties and steric environment of the aniline ring. Its stability and influence are critical factors in designing synthetic routes involving 4-Butoxy-3-iodoaniline.

The ether linkage of the butoxy group to the aromatic ring is generally stable under a wide range of reaction conditions, particularly in basic and neutral media. researchgate.net This stability makes it a reliable substituent during many synthetic transformations. However, like other aryl ethers, the butoxy group is susceptible to cleavage under strongly acidic conditions. Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond to yield the corresponding phenol (B47542) and a butyl halide. Similarly, strong Lewis acids, for instance, boron tribromide (BBr₃), are effective for cleaving aryl ethers and would likely transform the butoxy group into a hydroxyl group.

The tert-butyl ether variant is particularly known for its stability in basic conditions but is readily cleaved under acidic conditions, a property often exploited in its use as a protecting group. researchgate.netorganic-chemistry.org While the n-butoxy group is more robust than a tert-butoxy (B1229062) group, its cleavage remains a potential side reaction under harsh acidic treatments.

The butoxy group exerts both steric and electronic effects that influence the reactivity of the 4-Butoxy-3-iodoaniline molecule.

Electronic Effects: As an alkoxy substituent, the butoxy group is a powerful electron-donating group through resonance (+R effect), where one of the oxygen's lone pairs delocalizes into the benzene (B151609) ring. msu.edu This effect increases the electron density of the aromatic system, particularly at the positions ortho and para to the butoxy group, making the ring more susceptible to electrophilic aromatic substitution. This resonance effect generally outweighs its electron-withdrawing inductive effect (-I effect). The increased nucleophilicity of the ring can influence the course of cyclization reactions.

Steric Effects: The butoxy group is sterically demanding, significantly more so than a methoxy (B1213986) or ethoxy group. researchgate.net This steric bulk can hinder the approach of reagents to the adjacent iodo and amino substituents. For example, in reactions involving the ortho-amino group, the butoxy group may influence the conformation of intermediates and transition states. Research has shown that sterically hindered groups like butoxy can alter reaction pathways; for instance, in Doebner-type quinoline (B57606) syntheses, a para-butoxy group has been observed to favor the formation of pyrrole-2-one derivatives over the expected quinoline product. nih.gov This "ortho effect" can also impact the basicity of the aniline nitrogen, as bulky ortho substituents can cause the amino group to twist out of the plane of the ring, inhibiting resonance with the aromatic system. youtube.com

Intramolecular Cyclization and Annulation Reactions Initiated by 4-Butoxy-3-iodoaniline Precursors

The presence of both an iodo and an amino group on the same aromatic ring makes 4-Butoxy-3-iodoaniline an excellent precursor for synthesizing a variety of fused heterocyclic systems through intramolecular cyclization reactions.

The strategic placement of reactive sites in 4-Butoxy-3-iodoaniline allows for its conversion into several important heterocyclic scaffolds.

Quinoline Derivatives: Quinolines can be synthesized through methods like the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid. nih.govnih.gov While 4-Butoxy-3-iodoaniline could theoretically be used in such a reaction, the steric hindrance from the butoxy group might complicate the reaction, potentially leading to alternative products as observed with other butoxy-substituted anilines. nih.gov More commonly, quinolines are formed from ortho-alkynylanilines. organic-chemistry.org In this approach, the iodo group of 4-Butoxy-3-iodoaniline would first undergo a palladium-catalyzed Sonogashira coupling with a terminal alkyne. The resulting ortho-alkynylaniline intermediate can then cyclize to form a substituted quinoline.

Indole (B1671886) Derivatives: The synthesis of indoles from ortho-haloanilines is a well-established strategy. organic-chemistry.orgnih.gov A common route involves a palladium/copper-catalyzed Sonogashira coupling of 4-Butoxy-3-iodoaniline with a terminal acetylene. nih.gov The resulting N,N-dialkyl-o-(1-alkynyl)aniline intermediate undergoes an electrophilic cyclization, often promoted by iodine (I₂), to yield a 3-iodoindole derivative. nih.gov The butoxy group remains on the benzene ring of the indole core, providing a handle for further functionalization. This sequence provides a modular approach to highly substituted indoles. nih.gov

Benzothiazole Derivatives: The classical synthesis of benzothiazoles involves the condensation of 2-aminothiophenols with reagents like aldehydes, carboxylic acids, or acyl chlorides. ijper.orgnih.gov To be used in this manner, 4-Butoxy-3-iodoaniline would first need to be converted into the corresponding 4-butoxy-3-iodo-2-aminothiophenol. Alternative modern syntheses may involve palladium-catalyzed C-S bond formation followed by cyclization. Substituted benzothiazoles are significant for their wide range of biological activities. ijper.orgkoreascience.kr

The mechanisms for forming these heterocyclic systems from 4-Butoxy-3-iodoaniline precursors are often complex and metal-mediated. A prominent example is the palladium-catalyzed synthesis of indoles.

The process typically begins with a palladium-catalyzed cross-coupling reaction , such as the Sonogashira coupling. The catalytic cycle for this step involves three key stages: youtube.comyoutube.comyoutube.com

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of 4-Butoxy-3-iodoaniline, forming an Ar-Pd(II)-I species.

Transmetalation: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide. This species then transfers the alkyne group to the palladium center, displacing the iodide and forming an Ar-Pd(II)-alkyne complex.

Reductive Elimination: The aryl and alkynyl groups on the palladium center couple, and the desired ortho-alkynylaniline product is eliminated, regenerating the Pd(0) catalyst, which can re-enter the cycle. youtube.com

Following the coupling reaction, the intramolecular cyclization occurs. In the synthesis of 3-iodoindoles, this is often an electrophilic cyclization. The addition of molecular iodine (I₂) to the alkyne intermediate is thought to form a cyclic iodonium (B1229267) ion or a related species. nih.gov The aniline nitrogen then acts as an intramolecular nucleophile, attacking the activated alkyne to form the five-membered indole ring. A subsequent step, often involving the loss of a substituent from the nitrogen, leads to the final aromatic indole. nih.gov

In other cases, particularly dehydrogenative cyclizations, the mechanism can involve the formation of a palladacycle intermediate, where the palladium catalyst coordinates to the aniline and inserts into a C-H bond, followed by reductive elimination to close the ring. nih.gov

Directed Ortho-Metalation (DoM) Strategies for Aniline Derivatives

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org

For aniline derivatives, the primary amino group (-NH₂) itself is a poor DMG because the acidic protons react with the organolithium base. Therefore, the amino group must typically be protected with a more effective DMG, such as an amide (e.g., -NHCOR) or a carbamate (B1207046) (-NHBoc). wikipedia.orgorganic-chemistry.org These protected groups are strong DMGs that efficiently direct lithiation to the ortho position.

In the case of 4-Butoxy-3-iodoaniline, a DoM strategy would present a complex regiochemical challenge. The molecule contains three potential sites for modification and two potential directing groups (after protection of the amine).

The protected amino group would direct lithiation to the C-2 position.

The butoxy group, a moderate DMG, would also direct lithiation to the C-5 position.

The existing iodo-substituent at C-3 could potentially undergo lithium-halogen exchange.

The outcome of a lithiation reaction would depend heavily on the specific protecting group used for the amine, the organolithium reagent, and the reaction conditions. Generally, stronger DMGs like amides override weaker ones like alkoxy groups. harvard.edu Therefore, a protected 4-butoxy-3-iodoaniline would likely undergo lithiation at the C-2 position, ortho to the protected amine. The resulting aryllithium intermediate could then be trapped with various electrophiles to introduce a new substituent at this position, providing a route to contiguously substituted aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural elucidation of 4-Butoxy-3-iodoaniline, offering precise information about the hydrogen and carbon skeletal framework.

One-dimensional (1D) NMR provides fundamental information on the chemical environment of each proton and carbon atom. The ¹H NMR spectrum details the number of distinct protons, their chemical shifts, and their coupling interactions, while the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Although specific experimental spectra for 4-Butoxy-3-iodoaniline are not widely published, the expected chemical shifts can be predicted based on the known effects of the amino (-NH₂), butoxy (-OCH₂CH₂CH₂CH₃), and iodo (-I) substituents on the aniline ring. The electron-donating amino and butoxy groups increase shielding (lower ppm), while the electronegative iodine atom causes deshielding (higher ppm), particularly at the carbon to which it is attached.

Predicted ¹H and ¹³C NMR Data for 4-Butoxy-3-iodoaniline

Predicted chemical shifts (δ) in ppm relative to TMS.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| H-2 | ~7.10 (d, J≈2.5 Hz) | - |

| H-5 | ~6.65 (d, J≈8.5 Hz) | - |

| H-6 | ~6.80 (dd, J≈8.5, 2.5 Hz) | - |

| NH₂ | ~3.80 (s, broad) | - |

| O-CH₂ | ~3.95 (t, J≈6.5 Hz) | ~68.5 |

| -CH₂- | ~1.75 (m) | ~31.2 |

| -CH₂- | ~1.50 (m) | ~19.3 |

| -CH₃ | ~0.98 (t, J≈7.4 Hz) | ~13.9 |

| C-1 (C-NH₂) | - | ~146.0 |

| C-2 | - | ~123.0 |

| C-3 (C-I) | - | ~86.0 |

| C-4 (C-O) | - | ~148.8 |

| C-5 | - | ~113.5 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For 4-Butoxy-3-iodoaniline, it would show correlations between H-5 and H-6 on the aromatic ring, and among the adjacent methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It would link the signals of H-2, H-5, and H-6 to their respective aromatic carbons, and the aliphatic proton signals to their corresponding carbons in the butoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds away). sdsu.edu It is crucial for connecting different parts of the molecule. For instance, HMBC would show a correlation from the O-CH₂ protons of the butoxy group to the aromatic carbon C-4, confirming the ether linkage position.

Expected 2D NMR Correlations for Structural Confirmation

| Technique | Key Expected Correlations | Purpose |

|---|---|---|

| COSY | H-5 ↔ H-6; O-CH₂ ↔ -CH₂-CH₂-CH₃ | Confirms adjacent protons on the aromatic ring and within the alkyl chain. |

| HSQC | H-2 ↔ C-2; H-5 ↔ C-5; H-6 ↔ C-6 | Assigns protons to their directly bonded carbons. |

| HMBC | O-CH₂ → C-4; H-2 → C-3, C-4, C-6 | Confirms the position of the butoxy group and the substitution pattern on the aromatic ring. |

NMR spectroscopy is highly effective at distinguishing between different regioisomers of butoxy-iodoaniline. For example, a potential isomer, 4-butoxy-2-iodoaniline, would exhibit a different set of splitting patterns in its ¹H NMR spectrum. In the 2-iodo isomer, the protons at positions 3, 5, and 6 would all be adjacent to other protons, leading to doublet of doublets or triplet-like signals, which would clearly differ from the distinct doublet, doublet, and doublet of doublets pattern predicted for the 3-iodo isomer. The unique coupling patterns and the number of signals serve as a definitive fingerprint for each specific isomer.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing complementary information to NMR. mdpi.commt.com Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are particularly useful for identifying the characteristic bonds within 4-Butoxy-3-iodoaniline. scholaris.ca

The spectrum of 4-Butoxy-3-iodoaniline is defined by the vibrations of its amine, ether, aromatic, and iodo-substituted components.

N-H Vibrations: The primary amine group (-NH₂) typically shows two distinct stretching bands in the FT-IR spectrum in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. rsc.org An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the butoxy group appears just below 3000 cm⁻¹.

C-O Ether Vibration: A strong, characteristic C-O-C asymmetric stretching band is expected in the FT-IR spectrum, typically around 1250-1200 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.

C-I Vibration: The carbon-iodine bond vibration occurs at a much lower frequency, typically in the range of 500-600 cm⁻¹, and is more readily observed in the Raman spectrum.

Characteristic Vibrational Frequencies for 4-Butoxy-3-iodoaniline

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FT-IR |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | FT-IR |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Butoxy Group | Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Ether (-O-CH₂-) | C-O Stretch | 1200 - 1250 | FT-IR |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental formula. uzh.chgoogle.com For 4-Butoxy-3-iodoaniline, the molecular formula is C₁₀H₁₄INO. chemsrc.com HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The analysis would typically look for the molecular ion ([M]⁺˙) or, more commonly in electrospray ionization (ESI), the protonated molecule ([M+H]⁺).

HRMS Data for Molecular Formula Confirmation

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄INO |

| Nominal Mass | 291 |

| Theoretical Monoisotopic Mass | 291.0120 |

| Expected HRMS [M+H]⁺ Ion | 292.0198 |

| Hypothetical HRMS Result | 292.0195 |

The close match between the theoretical and experimentally measured mass would provide definitive confirmation of the elemental composition of 4-Butoxy-3-iodoaniline.

Computational and Theoretical Investigations of 4 Butoxy 3 Iodoaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of this size. scienceopen.com DFT calculations are used to determine the electronic structure and energetic properties of molecules, providing a foundation for understanding their behavior. mdpi.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 4-Butoxy-3-iodoaniline, this process involves finding the lowest energy arrangement of its atoms. A key aspect of this analysis is the conformational flexibility of the butoxy group. Rotation around the C-O and C-C single bonds of the butoxy chain leads to various conformers, each with a distinct energy.

DFT calculations would systematically explore these rotational possibilities to identify the global minimum energy conformation, representing the most populated structure at equilibrium. chemmethod.com The analysis would also consider the orientation of the amino (-NH₂) group relative to the benzene (B151609) ring. In aniline (B41778) and its derivatives, the nitrogen atom is typically slightly pyramidalized. umn.edu Computational methods can quantify the energy barrier to the inversion of this pyramid.

Table 1: Hypothetical Optimized Geometric Parameters for 4-Butoxy-3-iodoaniline (Illustrative) Note: This data is illustrative, as specific research on this molecule is not available. Parameters are estimated based on known values for similar structures like m-iodoaniline. chemrxiv.orgiucr.org

| Parameter | Predicted Value | Description |

| C-I Bond Length | ~2.10 Å | The length of the covalent bond between the aromatic carbon and the iodine atom. |

| C-N Bond Length | ~1.40 Å | The length of the covalent bond between the aromatic carbon and the amino nitrogen. |

| C-O Bond Length | ~1.37 Å | The length of the covalent bond between the aromatic carbon and the butoxy oxygen. |

| N-H Bond Length | ~1.01 Å | The length of the covalent bonds in the amino group. |

| C-C-N-H Dihedral Angle | Variable | Describes the degree of pyramidalization at the nitrogen atom. |

| C-C-O-C Dihedral Angle | Variable | Defines the conformation of the butoxy group relative to the aromatic ring. |

Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic structure. This includes examining the distribution of electron density and the nature of its molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. chemrxiv.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. For 4-Butoxy-3-iodoaniline, the HOMO is expected to have significant density on the aniline nitrogen and the aromatic ring, which are electron-rich. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and the energy required for electronic excitation. chemrxiv.org

Charge Distribution: A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. In 4-Butoxy-3-iodoaniline, the MEP would show regions of negative potential (electron-rich) around the amino group's nitrogen and the butoxy group's oxygen, identifying them as likely sites for electrophilic attack. Regions of positive potential would be found around the hydrogen atoms of the amino group. This analysis helps predict how the molecule will interact with other reagents. chemrxiv.org

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Note: This data is for illustrative purposes. Actual values would be obtained from specific DFT calculations.

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -5.5 to -6.0 | Electron-donating capability (Nucleophilicity) |

| LUMO | -0.5 to -1.0 | Electron-accepting capability (Electrophilicity) |

| HOMO-LUMO Gap | ~4.5 to 5.0 | Indicator of chemical reactivity and stability |

DFT is a powerful tool for mapping out the energetic pathway of a chemical reaction. e3s-conferences.org For reactions involving 4-Butoxy-3-iodoaniline, such as electrophilic aromatic substitution or palladium-catalyzed cross-coupling at the C-I bond, calculations can identify the transition state—the highest energy point along the reaction coordinate. mdpi.com

By calculating the energy of the reactants, products, and the transition state, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy implies a faster reaction rate. These calculations can help rationalize experimental observations or predict the feasibility of a proposed reaction before it is attempted in the lab. e3s-conferences.org

Quantum Chemical Modeling of Reactivity

Building on DFT calculations, quantum chemical models can predict the outcomes of chemical reactions with a high degree of certainty.

Regioselectivity refers to the preference for a reaction to occur at one position on a molecule over another. In 4-Butoxy-3-iodoaniline, the aromatic ring has three available positions for substitution (positions 2, 5, and 6). The butoxy and amino groups are activating, ortho-, para-directing groups, while the iodo group is a deactivating, ortho-, para-directing group.

Computational models can predict the most likely site of electrophilic attack by calculating the energies of the intermediate structures (sigma complexes) formed when an electrophile adds to each possible position. chemrxiv.org The position that leads to the most stable intermediate is typically the major product. Fukui functions, derived from changes in electron density, can also be calculated to identify the atoms most susceptible to nucleophilic or electrophilic attack. researchgate.net

A complete energetic profile, or reaction coordinate diagram, provides a comprehensive view of a chemical transformation. This profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states.

For a multi-step reaction involving 4-Butoxy-3-iodoaniline, DFT calculations can determine the relative energies of all stationary points on the potential energy surface. umn.edu This allows for the identification of the rate-determining step (the step with the highest activation energy) and can explain why certain products are formed under kinetic control (lowest activation energy) versus thermodynamic control (most stable final product). Such profiles are invaluable for optimizing reaction conditions to favor the desired outcome.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, Electronic Absorption Spectra)

Detailed theoretical predictions of the spectroscopic properties of 4-butoxy-3-iodoaniline have not been extensively reported in peer-reviewed literature. Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). These predictions are valuable for complementing experimental data and aiding in the structural elucidation of compounds. However, specific data tables and detailed research findings from such computational studies on 4-butoxy-3-iodoaniline are not available at this time.

Applications of 4 Butoxy 3 Iodoaniline As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Heterocyclic Systems for Chemical Biology Research

The aniline (B41778) moiety is a fundamental component in the synthesis of numerous nitrogen-containing heterocyclic compounds, which are ubiquitous in medicinal chemistry and chemical biology. 4-Butoxy-3-iodoaniline serves as an excellent starting material for constructing such scaffolds, particularly quinoline (B57606) derivatives. The quinoline core is present in a wide variety of natural and synthetic products with significant biological activities.

Substituted anilines can be utilized in classic multicomponent reactions to generate complex heterocyclic systems in a single step. For instance, the Doebner synthesis allows for the creation of 6-iodo-substituted carboxy-quinolines through a one-pot, three-component reaction involving an iodo-aniline, pyruvic acid, and various aldehydes under acidic conditions. This method is noted for its rapid reaction times and high efficiency. Similarly, the Gould-Jacobs reaction provides a pathway to quinolin-4-one backbones, which are central to many commercial antibiotics, by reacting an aniline derivative with diethyl ethoxymethylidenemalonate followed by thermal cyclization. The presence of the butoxy and iodo substituents on the aniline ring of 4-Butoxy-3-iodoaniline allows for the generation of quinoline derivatives with specific substitution patterns, influencing their physicochemical properties and biological targets.

Table 1: Selected Methods for Heterocycle Synthesis Using Aniline Precursors

| Method | Reactants | Resulting Heterocycle | Key Features |

|---|---|---|---|

| Doebner Synthesis | Substituted Aniline, Aldehyde, Pyruvic Acid | Substituted Quinolines | One-pot, three-component reaction; efficient and rapid. |

| Gould-Jacobs Reaction | Aniline Derivative, Diethyl ethoxymethylidenemalonate | Quinolin-4-ones | Thermal cyclization; foundational for many antibiotics. |

| Palladium-Catalyzed Carbonylation | 2-Iodoaniline, Terminal Acetylene, Carbon Monoxide | Quinolin-4-ones | Utilizes a reactive halogen for C-C bond formation. jept.de |

| Oxidative Annulation | Aniline, Aryl Ketone, DMSO | 4-Arylquinolines | DMSO acts as a C1 building block. nih.gov |

Derivatization for Scaffold Library Construction

In modern drug discovery, the construction of scaffold libraries containing diverse molecular frameworks is essential for identifying new biologically active compounds. 4-Butoxy-3-iodoaniline is an ideal starting material for this purpose due to its multiple points for diversification. The iodine atom provides a highly reactive site for modifications via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, or alkynyl groups.

This versatility enables researchers to systematically explore the chemical space around a core scaffold. For example, libraries of iodo-quinoline derivatives have been successfully synthesized and screened for antimicrobial activity. The ability to generate a large number of analogs from a single, advanced intermediate like 4-Butoxy-3-iodoaniline accelerates the drug discovery process by providing a diverse set of compounds for high-throughput screening. researchgate.net The combination of the butoxy group, which can enhance solubility and modulate lipophilicity, and the reactive iodine atom makes this compound a powerful tool for building libraries of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets.

Role in Advanced Materials Science and Polymer Chemistry

The unique electronic and structural features of 4-Butoxy-3-iodoaniline also make it a promising candidate for applications in materials science, particularly in the synthesis of functional polymers and the modification of material surfaces.

Monomer or Intermediate for the Synthesis of Functional Materials

Substituted anilines are well-established monomers for the synthesis of conducting polymers like polyaniline. zenodo.org The butoxy group in 4-Butoxy-3-iodoaniline can improve the solubility and processability of the resulting polymers, which is often a significant challenge for rigid-rod conjugated polymers. Furthermore, the iodine atom can be retained in the polymer backbone as a site for post-polymerization modification, allowing for the fine-tuning of the material's electronic or optical properties. By copolymerizing 4-Butoxy-3-iodoaniline with other monomers, such as aniline or thiophene, materials with tailored properties for applications in electronics, sensors, or electrochromic devices can be developed. nih.gov

Precursor for Conjugated Systems (e.g., Polybenzamides, Graphene Oxide Functionalization)

Aromatic polyamides, such as poly(p-benzamide), are high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis of these materials often involves the polycondensation of aminobenzoic acid derivatives. rsc.org 4-Butoxy-3-iodoaniline can be readily converted into a substituted 4-aminobenzoic acid monomer. The incorporation of the bulky butoxy and iodo groups into the polymer chain can disrupt close packing, potentially improving solubility while maintaining the desirable properties of the aromatic backbone.

In the realm of nanomaterials, the functionalization of graphene oxide (GO) is crucial for its integration into composite materials. The amine group of 4-Butoxy-3-iodoaniline can be used to covalently attach the molecule to the oxygen-containing functional groups (epoxides, carboxylic acids) on the surface of GO sheets. This surface modification can improve the dispersion of GO in polymer matrices and enhance the interfacial adhesion between the filler and the polymer, leading to composite materials with superior mechanical and thermal properties.

Development of Chiral Catalysts and Ligands in Asymmetric Synthesis

Asymmetric catalysis, which enables the synthesis of single enantiomers of chiral molecules, is indispensable in the pharmaceutical and fine chemical industries. The development of effective chiral ligands is central to this field. 4-Butoxy-3-iodoaniline provides a valuable scaffold for the synthesis of novel chiral ligands due to its defined substitution pattern, which can impart specific steric and electronic influences on a metal center.

The ortho-iodo and para-butoxy groups create a distinct chemical environment around the aniline nitrogen. This structure can be elaborated into more complex ligand architectures, such as phosphinoaryl-oxazolines or bidentate P,N-ligands, which are known to be highly effective in a variety of metal-catalyzed asymmetric reactions. For example, the aniline nitrogen can be used to form an oxazoline ring with a chiral amino alcohol, while the iodine atom can be replaced with a phosphine group via metal-catalyzed P-C bond formation. The resulting ligand's stereochemical outcome in a catalytic reaction would be influenced by the steric bulk of the butoxy group, which can help create a well-defined chiral pocket around the metal catalyst. The development of such modular ligands from readily available starting materials like 4-Butoxy-3-iodoaniline is a key strategy for discovering new and more efficient asymmetric catalysts. rsc.org

Utility in Fine Chemical Synthesis and Niche Industrial Applications as a Synthetic Intermediate

Beyond its applications in specialized fields, 4-Butoxy-3-iodoaniline is a versatile intermediate in general fine chemical synthesis. Iodoanilines are recognized as crucial building blocks in the manufacturing of pharmaceuticals and other specialty chemicals. researchgate.net The reactivity of the iodine atom allows it to participate in a wide range of coupling reactions, making it an invaluable tool for constructing complex molecular frameworks.

In industrial settings, intermediates that offer multiple, orthogonal reaction sites are highly prized. The amino group can be easily protected or transformed into other functionalities (e.g., diazonium salts), while the iodine atom provides a reliable handle for carbon-carbon and carbon-heteroatom bond formation. This dual reactivity makes 4-Butoxy-3-iodoaniline a key component in multi-step syntheses of active pharmaceutical ingredients (APIs), agrochemicals, and dyes. Its role as a foundational intermediate helps streamline synthetic routes, providing an efficient pathway to high-value chemical products.

Future Research Directions and Unexplored Avenues for 4 Butoxy 3 Iodoaniline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of greener and more efficient methods for the synthesis of 4-Butoxy-3-iodoaniline and its derivatives, moving away from traditional, often harsh, reaction conditions.

Chemoenzymatic Synthesis: Biocatalysis offers a sustainable alternative to conventional chemical synthesis. acs.org Future studies could explore the use of enzymes, such as nitroreductases, for the reduction of a corresponding nitroaromatic precursor under mild, aqueous conditions. acs.orgworktribe.com This approach avoids the need for high-pressure hydrogenation and precious-metal catalysts, offering high chemoselectivity, especially in the presence of sensitive functional groups like the iodo-substituent. acs.org

Electrocatalytic Methods: Electrosynthesis represents a powerful and green tool for organic reactions. specchemonline.com Researchers at the University of Glasgow have demonstrated a method for creating anilines at room temperature and pressure using a redox mediator and an electrical current passed through water. specchemonline.com Applying such an electrocatalytic reduction to synthesize 4-Butoxy-3-iodoaniline from its nitrobenzene (B124822) precursor could significantly reduce the energy intensity and chemical waste associated with traditional methods. specchemonline.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has the potential to dramatically accelerate reaction times and improve yields. A key area of future work would be the development of a microwave-assisted amination or hydroxylation method that proceeds without the need for transition metals or organic solvents, further enhancing the green credentials of the synthesis. tandfonline.com

Table 1: Comparison of Potential Sustainable Synthetic Approaches for Anilines

| Methodology | Key Advantages | Potential for 4-Butoxy-3-iodoaniline |

| Chemoenzymatic Reduction | High chemoselectivity, mild aqueous conditions, avoids precious-metal catalysts. acs.orgworktribe.com | Preservation of the C-I bond during nitro group reduction. |

| Electrocatalytic Reduction | Uses electricity as a reagent, operates at room temperature/pressure, scalable. specchemonline.com | Reduces energy consumption and by-product formation. specchemonline.com |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free conditions. tandfonline.com | Efficient synthesis of derivatives and functionalized analogues. |

Exploration of Advanced Catalytic Transformations and Mechanistic Insights

The iodo and amine functionalities of 4-Butoxy-3-iodoaniline make it an ideal substrate for a wide range of advanced catalytic cross-coupling reactions. Future work should focus on leveraging these groups to build molecular complexity.

Palladium-Catalyzed C-N and C-C Couplings: The carbon-iodine bond is highly reactive in palladium-catalyzed reactions, such as Buchwald-Hartwig amination and Suzuki or Sonogashira couplings. Future research could explore novel three-component reactions involving 4-Butoxy-3-iodoaniline, an aryl halide, and a carbon monoxide or isocyanide source to rapidly construct complex heterocyclic scaffolds like quinazolinones. mdpi.com Detailed mechanistic studies, combining experimental and computational methods, could provide insights into the role of the butoxy group in modulating catalyst activity and selectivity. researchgate.netacs.org

Iron-Catalyzed C-N Bond Formation: To move away from expensive precious-metal catalysts, research into earth-abundant metal catalysis is crucial. Iron-catalyzed "hydrogen-borrowing" reactions, which form C-N bonds between alcohols and amines with water as the only byproduct, are a promising sustainable alternative. acs.org Investigating the reactivity of the aniline (B41778) nitrogen of 4-Butoxy-3-iodoaniline in such iron-catalyzed N-alkylation reactions could open new, greener pathways to functionalized derivatives. acs.orgresearchgate.net

Directed C-H Functionalization: The amine or a derivative thereof could act as a directing group to enable site-selective C-H activation and functionalization at the ortho position (C2) of the aniline ring. Rhodium(III)-catalyzed C-H annulation is a powerful tool for building N-heterocycles. researchgate.net Exploring such transformations would allow for the modular construction of novel, polycyclic structures based on the 4-Butoxy-3-iodoaniline core.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. nih.gov

Continuous-Flow Synthesis: Developing a multi-step, continuous-flow synthesis of 4-Butoxy-3-iodoaniline and its derivatives would be a significant advance. unimi.it Flow chemistry is particularly well-suited for handling potentially hazardous reagents and for optimizing reaction conditions through rapid, small-scale experiments. nih.govnih.gov For instance, the reduction of a nitro-precursor could be performed in a packed-bed reactor containing an immobilized catalyst, followed by in-line purification and subsequent coupling reactions. acs.orgnih.gov

Automated Synthesis and High-Throughput Screening: Integrating flow chemistry with automated platforms controlled by artificial intelligence and machine learning algorithms can revolutionize the discovery of new materials and pharmaceutical intermediates. atomfair.combiovanix.com An automated synthesis platform could use 4-Butoxy-3-iodoaniline as a core building block to rapidly generate libraries of hundreds of derivatives by systematically varying reaction partners in catalytic cross-coupling reactions. cognit.ca This approach would dramatically accelerate the hit-to-lead process in drug discovery and the optimization of materials with desired properties. innovationnewsnetwork.comnus.edu.sg

Table 2: Potential Advantages of Flow Chemistry for 4-Butoxy-3-iodoaniline Synthesis

| Feature | Advantage | Relevance to 4-Butoxy-3-iodoaniline Chemistry |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. nih.gov | Safer handling of reagents for iodination or nitration steps. |

| Precise Control | Accurate control over temperature, pressure, and residence time. atomfair.com | Improved selectivity and yield in catalytic cross-coupling reactions. |

| Scalability | Seamless scaling from laboratory to production by running the system for longer periods. specchemonline.com | Efficient production of larger quantities for further application studies. |

| Automation | Integration with robotic systems for high-throughput synthesis and optimization. biovanix.cominnovationnewsnetwork.com | Rapid generation of derivative libraries for screening purposes. |

Interdisciplinary Applications in Emerging Chemical Technologies

The unique electronic and structural properties of 4-Butoxy-3-iodoaniline make it a candidate for exploration in various interdisciplinary fields beyond traditional pharmaceutical chemistry.

Organic Electronics: Functionalized anilines are components of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photodetectors (OPDs). nih.govlaborundmore.comyoutube.com The interplay of the electron-donating butoxy group and the heavy iodine atom could impart interesting optoelectronic properties. Future research could involve synthesizing polymers or small molecules derived from 4-Butoxy-3-iodoaniline and evaluating their performance as active materials in flexible electronic devices and sensors. nih.govethernet.edu.et

Materials Science: The development of novel materials with tailored properties is a key area of interdisciplinary science. mit.eduvanderbilt.eduanl.gov The aniline moiety can be used to construct macrocyclic structures, such as calixarenes or pillararenes, through condensation reactions. mdpi.com Investigating the self-assembly properties of macrocycles derived from 4-Butoxy-3-iodoaniline could lead to new materials for molecular recognition, selective adsorption, or host-guest chemistry. The presence of the iodine atom also offers a site for further functionalization, for example, in the creation of porous organic frameworks.

Q & A

Q. What are the recommended synthetic routes for 4-Butoxy-3-iodoaniline, and how can retrosynthesis tools optimize pathway design?

- Methodological Answer : Retrosynthetic analysis using AI-driven platforms (e.g., Reaxys, BKMS_METABOLIC) can predict feasible precursors and intermediates. For halogenated anilines, common routes involve:

-

Direct iodination : Electrophilic substitution on 4-butoxyaniline using iodine monochloride (ICl) in acetic acid .

-

Protection/deprotection strategies : Introducing the butoxy group via nucleophilic substitution on 3-iodo-4-nitroanisole, followed by nitro reduction .

-

Validation : Monitor reaction progress via TLC or GC-MS. Optimize yields by adjusting stoichiometry (e.g., 1.2 eq ICl) and temperature (0–5°C for selectivity) .

- Data Table :

| Precursor | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Butoxyaniline | ICl, AcOH, 0°C, 12h | 68–72 | |

| 3-Iodo-4-nitroanisole | H₂, Pd/C, EtOH, 50°C | 85–90 |

Q. How should researchers purify 4-Butoxy-3-iodoaniline, and what analytical techniques confirm purity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

- Purity Assessment :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- NMR : Confirm absence of residual solvents (e.g., DMSO) and byproducts. Key signals: δ 6.85 (d, aromatic H), δ 3.90 (t, butoxy CH₂) .

- Storage : Store in amber vials at –20°C under inert gas to prevent oxidative degradation .

Q. What spectroscopic signatures distinguish 4-Butoxy-3-iodoaniline from structural analogs?

- Methodological Answer :

- FT-IR : C-I stretch at 560–580 cm⁻¹; N-H bend (primary amine) at 1620 cm⁻¹ .

- ¹³C NMR : Iodine-induced deshielding at C3 (δ 140–145 ppm); butoxy carbons at δ 68 (OCH₂), 32 (CH₂), 19 (CH₃) .

- Mass Spec : Molecular ion [M+H]⁺ at m/z 308.99 (calc. 309.04) with fragment peaks at m/z 182 (loss of butoxy group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 4-Butoxy-3-iodoaniline in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields may arise from:

-

Catalyst selection : Pd(PPh₃)₄ vs. XPhos-Pd-G3; optimize ligand steric effects .

-

Solvent/base systems : Use DMA/H₂O with K₂CO₃ for polar substrates; test microwave vs. conventional heating .

-

Data Validation : Replicate under standardized conditions (e.g., 1 eq boronic acid, 2 mol% catalyst) and compare with PubChem reaction datasets .

- Case Study :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 110 | 45 | |

| XPhos-Pd-G3 | DMA/H₂O | 80 | 92 |

Q. What experimental strategies mitigate instability of 4-Butoxy-3-iodoaniline under acidic or photolytic conditions?

- Methodological Answer :

- Acidic Conditions : Avoid protic acids (e.g., H₂SO₄); use Lewis acids (e.g., BF₃·Et₂O) in anhydrous environments .

- Photostability : Conduct reactions under amber glass or LED light (λ > 420 nm). Characterize degradation products via LC-MS; major byproduct is 3-iodoaniline (debutoxylation) .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to stock solutions to inhibit radical-mediated breakdown .

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on 4-Butoxy-3-iodoaniline?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. The iodine atom directs electrophiles to the para position (lower activation energy) .

- Validation : Compare predicted sites with experimental nitration (HNO₃/AcOH) products; HPLC-MS confirms para-nitro derivative dominance .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in studies involving 4-Butoxy-3-iodoaniline derivatives?

- Methodological Answer :